2-(2-(2-(1H-indol-1-yl)acetamido)thiazol-4-yl)-N-methylacetamide
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Description
2-(2-(2-(1H-indol-1-yl)acetamido)thiazol-4-yl)-N-methylacetamide, also known as ITAM, is a synthetic compound that has been widely used in scientific research. ITAM is a thiazole-containing compound that has been shown to have a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.
Scientific Research Applications
- Imidazole derivatives, including our compound, have demonstrated antibacterial properties. They inhibit bacterial growth by interfering with essential cellular processes. Researchers have explored their potential as novel antibiotics .
- Imidazole-containing compounds exhibit antifungal activity. They target fungal cell membranes and disrupt ergosterol synthesis, a crucial component for fungal survival. Our compound may find applications in treating fungal infections .
- Some imidazole derivatives possess antitumor properties. They interfere with cancer cell proliferation, induce apoptosis, and inhibit angiogenesis. Further studies are needed to explore the specific anticancer mechanisms of our compound .
- Imidazole-based molecules have anti-inflammatory effects. They modulate immune responses, suppress pro-inflammatory cytokines, and reduce tissue damage. Our compound might contribute to novel anti-inflammatory therapies .
- Imidazole derivatives have been investigated as potential antiviral agents. They inhibit viral replication by targeting viral enzymes or proteins. Our compound could be explored for antiviral drug development .
- Imidazole-containing compounds often interact with DNA. They can bind to specific DNA sequences, affecting gene expression and regulation. Our compound’s DNA-binding properties may have applications in molecular biology and diagnostics .
Antibacterial Activity
Antifungal Effects
Anticancer Potential
Anti-Inflammatory Properties
Antiviral Activity
DNA Binding and Recognition
properties
IUPAC Name |
2-[2-[(2-indol-1-ylacetyl)amino]-1,3-thiazol-4-yl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-17-14(21)8-12-10-23-16(18-12)19-15(22)9-20-7-6-11-4-2-3-5-13(11)20/h2-7,10H,8-9H2,1H3,(H,17,21)(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAXXUCIOPKISH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CSC(=N1)NC(=O)CN2C=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(2-(1H-indol-1-yl)acetamido)thiazol-4-yl)-N-methylacetamide |
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